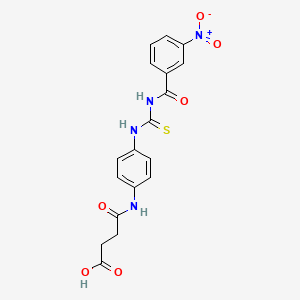

4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid

Description

4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid is a structurally complex molecule featuring:

- A thioureido bridge (N–C(=S)–N) linking a 3-nitrobenzoyl group to a phenyl ring.

Propriétés

IUPAC Name |

4-[4-[(3-nitrobenzoyl)carbamothioylamino]anilino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O6S/c23-15(8-9-16(24)25)19-12-4-6-13(7-5-12)20-18(29)21-17(26)11-2-1-3-14(10-11)22(27)28/h1-7,10H,8-9H2,(H,19,23)(H,24,25)(H2,20,21,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSFPFDUZKFHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoic acid with thiourea to form 3-(3-nitrobenzoyl)thiourea. This intermediate is then reacted with 4-aminophenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioureido group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions vary depending on the desired reaction, often involving controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized products .

Applications De Recherche Scientifique

4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Mécanisme D'action

The mechanism of action of 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioureido group may also play a role in binding to metal ions, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

Key structural differences among analogs include:

- Nitro group position : Meta (3-nitro) vs. para (4-nitro) substitution on the benzoyl/phenyl ring.

- Linker type : Thiourea (C=S) vs. urea (C=O) vs. simple amide bonds.

- Substituents : Fluorine, boron, or heterocyclic groups (e.g., benzimidazole) on the phenyl ring.

Table 1: Comparative Analysis of Key Analogs

*BNCT: Boron Neutron Capture Therapy

Physicochemical Properties

- Thermal Stability: Ureido derivatives with nitro groups (Compounds 3 and 4) exhibit higher decomposition temperatures (~252–255°C) compared to non-nitro analogs (e.g., Compound 5 at 242°C), suggesting nitro groups enhance thermal stability .

- Solubility : The thiourea group in the target compound may reduce water solubility compared to urea analogs due to decreased hydrogen-bonding capacity. This aligns with Lipinski’s rule considerations (), where molecular weight (>500 Da) and logP values impact bioavailability .

- Spectral Signatures :

Activité Biologique

4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid is a complex organic compound notable for its unique structural features, which include a nitrobenzoyl group, a thioureido moiety, and an oxobutanoic acid. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₅H₁₅N₃O₄S

- Molecular Weight : 341.36 g/mol

The presence of functional groups such as thiourea and nitrobenzoyl contributes to its reactivity and biological activity.

The biological activity of 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can be reduced to an amino group, altering the compound's interaction with biological targets. The thioureido group may facilitate binding to metal ions, influencing various biochemical pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of inhibitory potency against common pathogens.

| Compound | Inhibition (%) |

|---|---|

| 4-Nitrobenzoyl derivative | 52% |

| 3-Nitrobenzoyl derivative | 67% |

These findings suggest that modifications in the structure can enhance antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death.

| Cell Line | IC₅₀ (µM) |

|---|---|

| PC3 (prostate cancer) | 10 |

| MCF7 (breast cancer) | 15 |

These results indicate that the compound may serve as a potential lead in developing new anticancer agents.

Study on Anticancer Effects

A study conducted on prostate cancer cells revealed that treatment with 4-((4-(3-(3-Nitrobenzoyl)thioureido)phenyl)amino)-4-oxobutanoic acid resulted in significant cytotoxicity. The mechanism was linked to mitochondrial localization and subsequent activation of apoptotic pathways, highlighting its potential as a targeted therapeutic agent.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential for development as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.